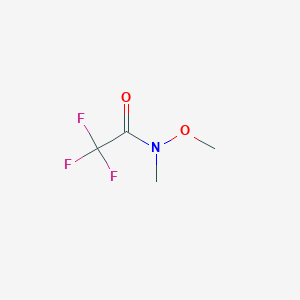

2,2,2-trifluoro-N-methoxy-N-methylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJZZTZYKUFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382055 | |

| Record name | 2,2,2-trifluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-67-4 | |

| Record name | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104863-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Trifluoroacetyl Weinreb Amide: A Precision Tool for Modern Drug Discovery

An In-depth Technical Guide to the Properties, Synthesis, and Application of 2,2,2-trifluoro-N-methoxy-N-methylacetamide

Introduction: The Strategic Importance of Trifluoromethyl Ketones

In the landscape of contemporary medicinal chemistry and drug development, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity. Among the various trifluoromethylated structures, α-trifluoromethyl ketones represent a critical class of intermediates and pharmacophores. However, their synthesis is often hampered by the high reactivity of traditional acylating agents, which frequently leads to undesired over-addition by organometallic reagents.

This guide provides a comprehensive technical overview of this compound (CAS 104863-67-4), a specialized Weinreb-Nahm amide. This reagent serves as a highly effective and precise trifluoroacetylating agent, expertly circumventing the challenge of over-addition to deliver trifluoromethyl ketones with high fidelity. We will explore its fundamental properties, the mechanistic basis for its controlled reactivity, detailed protocols for its synthesis and application, and critical safety considerations for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Properties and Specifications

This compound is a colorless to light yellow liquid at room temperature.[1][2] As a member of the Weinreb amide family, its true value lies not in its physical state but in its chemical reactivity, which is governed by the unique electronic and steric arrangement of the N-methoxy-N-methylamide functionality.[3]

| Property | Value | Source(s) |

| CAS Number | 104863-67-4 | [4][5] |

| Molecular Formula | C₄H₆F₃NO₂ | [4][5] |

| Molecular Weight | 157.09 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Purity | Typically >98.0% (GC) | [1] |

| Density | 1.299 g/mL at 25 °C | [5] |

| Boiling Point | 53 °C at 30 mmHg | [5] |

| Refractive Index | ~1.36 | [6] |

| Flash Point | 47.8 °C (118.0 °F) - closed cup | [5] |

Synonyms: N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide.

The Mechanistic Advantage: Chelation-Controlled Acylation

The central challenge in synthesizing ketones from reactive organometallic nucleophiles (e.g., Grignard or organolithium reagents) and acyl donors (e.g., esters or acid chlorides) is the prevention of a second nucleophilic attack on the newly formed ketone, which yields an undesired tertiary alcohol. The Weinreb-Nahm amide architecture elegantly solves this problem through the formation of a stable, chelated tetrahedral intermediate.

The reaction proceeds as follows:

-

Nucleophilic Addition: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the trifluoroacetyl Weinreb amide.

-

Intermediate Stabilization: Instead of collapsing immediately, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. This five-membered ring structure is remarkably stable at low temperatures, effectively "protecting" the carbonyl equivalent from further reaction.

-

Controlled Liberation: The stable intermediate persists until a deliberate aqueous acidic workup is performed. Protonation of the intermediate leads to its collapse, liberating the desired trifluoromethyl ketone (R'-CO-CF₃) and the water-soluble N,O-dimethylhydroxylamine salt.

This chelation-controlled mechanism is the cornerstone of the reagent's utility, transforming a potentially low-yield reaction into a robust and high-fidelity ketone synthesis.

Experimental Protocols

The following protocols are representative procedures grounded in established methodologies for the synthesis and use of Weinreb amides.

Protocol I: Synthesis of this compound

This procedure is based on the standard acylation of N,O-dimethylhydroxylamine hydrochloride. The selection of trifluoroacetic anhydride as the acylating agent is common for this transformation.

Causality: Pyridine is used as a base to both neutralize the hydrochloride salt of the starting material and to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is run at 0 °C initially to control the exothermic reaction between the anhydride and the amine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-N-methoxy-N-methylacetamide

Foreword: The Strategic Importance of Fluorinated Weinreb Amides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity.[1] When this powerful moiety is integrated into a Weinreb amide, such as 2,2,2-trifluoro-N-methoxy-N-methylacetamide, the resulting reagent becomes a versatile and highly valuable building block for the synthesis of complex molecules.[2] This guide provides a comprehensive technical overview of the synthesis of this important compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as N-methoxy-N-methyltrifluoroacetamide, is a fluorinated Weinreb amide.[3] The defining feature of Weinreb amides is their ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone. This controlled reactivity prevents the common over-addition observed with other acylating agents, making Weinreb amides indispensable tools in organic synthesis. The presence of the trifluoromethyl group in this compound makes it a key reagent for introducing a trifluoromethyl ketone moiety into a target molecule.

Core Synthesis Route: Trifluoroacetylation of N,O-Dimethylhydroxylamine

The most direct and widely employed method for the synthesis of this compound is the trifluoroacetylation of N,O-dimethylhydroxylamine. This reaction involves the formation of an amide bond between the hydroxylamine nitrogen and a trifluoroacetyl group. The most common trifluoroacetylating agent for this purpose is trifluoroacetic anhydride, chosen for its high reactivity.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group. A base, typically pyridine, is used to neutralize the hydrochloric acid that is formed when starting from the more common and stable N,O-dimethylhydroxylamine hydrochloride salt, and also to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.

Caption: Generalized reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and is designed to be a self-validating system with explanations for each critical step.[4][5]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 6638-79-5 |

| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | 407-25-0 |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |

| 0.5 N Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (0.77 g, 7.8 mmol) in anhydrous dichloromethane (25 mL).

-

Rationale: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride.

-

-

Cooling and Reagent Addition: Cool the suspension to 0 °C using an ice bath. To this stirring suspension, add trifluoroacetic anhydride (1.0 mL, 7.1 mmol).

-

Rationale: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions.

-

-

Base Addition: While maintaining the temperature at 0 °C, add pyridine (1.27 mL, 15.7 mmol) dropwise over a period of 15 minutes.

-

Rationale: Pyridine acts as a base to neutralize the HCl salt of the starting material and the trifluoroacetic acid byproduct. Dropwise addition is necessary to manage the exothermicity of the neutralization.

-

-

Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3.5 hours.

-

Rationale: Stirring at room temperature for a sufficient duration ensures the reaction proceeds to completion.

-

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and wash with 0.5 N HCl (2 x 50 mL).

-

Rationale: The acidic wash removes excess pyridine and other basic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: Removal of residual water is important before concentration to prevent hydrolysis of the product.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless liquid.[3]

Caption: Experimental workflow for the synthesis.

Safety and Handling

-

Trifluoroacetic anhydride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Characterization

The final product, this compound, should be a colorless liquid with a boiling point of approximately 53 °C at 30 mmHg.[3] The identity and purity of the compound should be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals would correspond to the N-methyl and O-methyl protons.

-

¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl carbon, and the two methyl carbons are expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group should be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (157.09 g/mol ) should be observed.[6]

Conclusion

The synthesis of this compound via the trifluoroacetylation of N,O-dimethylhydroxylamine is a robust and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this reagent for use in their drug discovery and development programs. The versatility of this fluorinated Weinreb amide ensures its continued importance in the construction of novel and complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cas 6638-79-5,N,O-Dimethylhydroxylamine hydrochloride | lookchem [lookchem.com]

- 3. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide

Introduction: A Modern Reagent for Trifluoromethyl Moiety Insertion

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is a prized structural motif, known for enhancing metabolic stability, lipophilicity, and binding affinity. 2,2,2-trifluoro-N-methoxy-N-methylacetamide, identified by its CAS Number 104863-67-4 , has emerged as a important and versatile reagent for the precise introduction of the trifluoroacetyl group, which serves as a direct precursor to trifluoromethyl ketones and other valuable fluorinated structures[1][2].

This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its reaction mechanisms and practical applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104863-67-4 | [1][3] |

| Molecular Formula | C₄H₆F₃NO₂ | [2][3] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | ~1.299 g/mL at 25 °C | [3] |

| Boiling Point | 53 °C at 30 mmHg | |

| Purity | Typically >98.0% (GC) | [5] |

| SMILES | CON(C)C(=O)C(F)(F)F | [2] |

| InChIKey | JDBJZZTZYKUFFK-UHFFFAOYSA-N | [2] |

Safety Profile: This compound is a flammable liquid and is toxic if swallowed. It is also known to cause serious eye irritation.[4] Proper handling procedures are essential.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[4].

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Synthesis and Purification

The synthesis of this compound is analogous to the well-established formation of Weinreb amides. The most common laboratory-scale preparation involves the acylation of N,O-dimethylhydroxylamine with a suitable trifluoroacetylating agent.

Figure 1: General synthetic scheme for the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for synthesizing the title compound.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Suspension: Suspend the hydrochloride salt in dichloromethane (DCM, ~5-10 mL per gram of salt).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.2 eq) to the stirred suspension. Stir for 10-15 minutes to liberate the free amine.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the final product as a colorless liquid.[6]

Reactivity and Mechanistic Insight

The utility of this compound stems from its behavior as a superior trifluoroacetylating agent, particularly in reactions with potent nucleophiles like organolithium and Grignard reagents. Unlike reactions with more reactive acylating agents (e.g., acid chlorides or esters) which often lead to over-addition and alcohol formation, this N-methoxy-N-methylamide (a Weinreb amide analogue) reliably stops at the ketone stage.

This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate. The methoxy-methylamino group coordinates to the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate and preventing its collapse until an acidic workup is performed. The strong electron-withdrawing effect of the trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Figure 2: Mechanism of trifluoromethyl ketone synthesis.

Applications in Research and Development

The primary application of this reagent is as a robust building block in organic synthesis, especially within the pharmaceutical industry.

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones are not only valuable synthetic intermediates but also act as potent enzyme inhibitors due to their ability to form stable hemiacetal or hemiketal adducts with active site residues. This compound serves as an excellent synthon for these structures.[5] For instance, it has been utilized in the synthesis of marine natural products like myriaporone.[5]

Role in Drug Discovery Workflow

Fluorinated building blocks are critical in the lead optimization phase of drug discovery. The introduction of a CF₃ group can dramatically alter a lead compound's profile. This reagent provides a reliable method for incorporating this group, enabling medicinal chemists to systematically probe structure-activity relationships (SAR).

Figure 3: Workflow integration in a drug discovery program.

Experimental Protocol: Trifluoromethyl Ketone Synthesis

This protocol details the synthesis of a trifluoromethyl ketone from an aryl bromide.

-

Grignard Formation: In a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 eq). Add a solution of the appropriate aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining aryl bromide solution dropwise and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C.

-

Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Workup: Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired trifluoromethyl ketone.

Conclusion

This compound is a highly effective and reliable reagent for introducing the trifluoroacetyl group. Its predictable reactivity, rooted in the stability of the chelated tetrahedral intermediate, prevents over-addition and ensures high yields of the desired ketone products. For researchers in medicinal chemistry and organic synthesis, this compound represents a key enabling tool for accessing complex fluorinated molecules, accelerating the development of new therapeutics and advanced materials.

References

- 1. 104863-67-4|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]

- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a versatile fluorinated reagent with significant applications in modern organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its properties, reactivity, and practical applications.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics are just a few of the benefits that have made organofluorine compounds indispensable in medicinal chemistry and materials science. This compound has emerged as a valuable building block, primarily serving as a trifluoroacetylating agent and a precursor to trifluoromethyl ketones. Its unique structure, combining the stability of the trifluoromethyl group with the reactivity of a Weinreb amide, allows for controlled and efficient chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a colorless to light yellow liquid under standard conditions.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 157.09 g/mol | [2][3][4][5] |

| Molecular Formula | C4H6F3NO2 | [1][2][3][4] |

| CAS Number | 104863-67-4 | [1][2][4][5] |

| Density | 1.299 g/mL at 25 °C | [4] |

| Boiling Point | 53 °C at 30 mmHg | [4] |

| Refractive Index | 1.36 | [5] |

| Purity | Typically >98.0% (GC) | [5] |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a robust trifluoroacetylating agent and a synthetic equivalent for the trifluoroacetyl cation. Its classification as a Weinreb amide makes it particularly useful for the synthesis of trifluoromethyl ketones upon reaction with organometallic reagents.

Synthesis of Trifluoromethyl Ketones

The Weinreb amide functionality (N-methoxy-N-methylamide) is renowned for its ability to react with organolithium or Grignard reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone. This prevents the common over-addition observed with other acylating agents like esters or acid chlorides. The electron-withdrawing trifluoromethyl group further stabilizes this intermediate. This reactivity has been harnessed in the synthesis of complex molecules, including marine natural products.[6]

Trifluoroacetylation Reactions

Trifluoroacetylation is a key chemical modification used to enhance the volatility of polar compounds for gas chromatography, to introduce a sensitive nucleus for ¹⁹F NMR spectroscopy, or to install a protecting group.[7] While harsher reagents like trifluoroacetic anhydride (TFAA) are commonly used, this compound offers a milder alternative for the trifluoroacetylation of sensitive substrates.

Experimental Protocol: Synthesis of a Trifluoromethyl Ketone

This section provides a detailed, step-by-step protocol for a representative synthesis of a trifluoromethyl ketone using this compound and an organolithium reagent.

Objective: To synthesize 1,1,1-trifluoro-3-phenylpropan-2-one.

Materials:

-

This compound

-

Benzyllithium (or benzylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas supply

-

Standard glassware for anhydrous reactions

Workflow Diagram:

Caption: Workflow for the synthesis of a trifluoromethyl ketone.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (0.2 M).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: Slowly add a solution of benzyllithium (1.1 eq) in THF dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed -70 °C. The rationale for slow addition at low temperature is to control the exothermicity of the reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Warming: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl. This step protonates the intermediate and hydrolyzes it to the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethyl ketone.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also toxic if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an excellent choice for the synthesis of trifluoromethyl ketones and for trifluoroacetylation reactions. The experimental protocol detailed in this guide provides a practical example of its application and underscores the importance of careful reaction control to achieve high yields and purity. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the utility of this and related reagents is expected to expand.

References

- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]

- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. N-甲氧基-N-甲基-2,2,2-三氟乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]

- 7. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide

Foreword: Unveiling the Molecular Signature

In the landscape of modern synthetic chemistry, precision and certainty are paramount. The ability to unambiguously characterize molecular structures is the bedrock upon which novel drug development and materials science are built. 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, has emerged as a valuable reagent, particularly for the synthesis of trifluoromethyl ketones.[1] Its utility stems from the unique electronic properties imparted by the trifluoromethyl group and the controlled reactivity of the N-methoxy-N-methylamide moiety.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretation herein is grounded in fundamental principles and serves as a reliable reference for researchers engaged in its synthesis, application, and quality control. Our approach is not merely to present data, but to explain the why—the causal relationship between molecular structure and spectral output.

Molecular Architecture and Spectroscopic Implications

This compound (CAS: 104863-67-4, Molecular Formula: C₄H₆F₃NO₂, Molecular Weight: 157.09 g/mol ) is a colorless liquid at room temperature.[2][3] Its structure contains several key features that give rise to a distinct and predictable spectroscopic fingerprint:

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the electronic environment of the adjacent carbonyl carbon. It is the source of strong, characteristic signals in ¹⁹F NMR and IR spectroscopy.

-

Amide Carbonyl (C=O): The central functional group, exhibiting a characteristic strong absorption in the IR spectrum. Its electronic character is modulated by both the -CF₃ and the N-methoxy-N-methyl groups.

-

N-Methoxy (-OCH₃) and N-Methyl (-NCH₃) Groups: These two distinct methyl groups are chemically non-equivalent and therefore produce separate signals in both ¹H and ¹³C NMR spectra, providing clear structural confirmation.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512 scans for good signal-to-noise.

-

¹⁹F NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, and 64 scans.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is remarkably simple, which is a direct confirmation of the structure's symmetry and lack of C-H bonds on the trifluoroacetyl group. Two distinct singlets are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.75 | Singlet | 3H | -OCH₃ (Methoxy) | Protons on the methoxy group are deshielded by the adjacent electronegative oxygen atom. |

| ~ 3.25 | Singlet | 3H | -NCH₃ (Methyl) | Protons on the N-methyl group are slightly less deshielded compared to the O-methyl protons. |

Note: Predicted chemical shifts are based on analogous structures such as N-methoxy-N-methylacetamide.[4][5]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all four unique carbon atoms in the molecule. The coupling between carbon and fluorine atoms (J-coupling) provides definitive evidence for the trifluoroacetyl moiety.

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment | Rationale |

| ~ 157 | Quartet (q) | C=O | The carbonyl carbon is significantly deshielded and appears as a quartet due to two-bond coupling (²JCF) with the three fluorine atoms. |

| ~ 116 | Quartet (q) | -CF₃ | The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a very strong one-bond coupling (¹JCF) that splits the signal into a prominent quartet. |

| ~ 62 | Singlet | -OCH₃ | The methoxy carbon appears as a singlet in the typical range for such groups. |

| ~ 34 | Singlet | -NCH₃ | The N-methyl carbon is shielded relative to the methoxy carbon and appears as a singlet. |

Note: Predicted chemical shifts are based on known ranges for these functional groups and data from similar molecules.[6][7]

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly specific technique for fluorinated compounds. For this compound, it provides a simple yet confirmatory piece of data.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 to -80 | Singlet | -CF₃ | The three fluorine atoms are chemically equivalent, resulting in a single sharp resonance. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl.[8] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹), typically co-adding 16 or 32 scans to achieve a high-quality spectrum. A background scan of the empty salt plates should be taken first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum is dominated by two key features: the amide carbonyl stretch and the carbon-fluorine stretches.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~ 2950 | Medium | C-H Stretch | Corresponds to the stretching vibrations of the C-H bonds in the N-methyl and O-methyl groups. |

| ~ 1700-1725 | Strong | C=O Stretch (Amide I) | A very strong and sharp absorption characteristic of an amide carbonyl. The frequency is elevated due to the strong electron-withdrawing effect of the -CF₃ group.[9] |

| ~ 1150-1250 | Very Strong | C-F Symmetric Stretch | The highly polar C-F bonds of the trifluoromethyl group produce intense absorption bands. This region is often complex and contains multiple strong peaks.[10] |

| ~ 1100-1150 | Very Strong | C-F Asymmetric Stretch | Another set of intense absorption bands arising from the asymmetric stretching of the C-F bonds. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction and analysis or direct infusion into a high-resolution mass spectrometer.

Interpretation of the Mass Spectrum

The fragmentation of this compound is governed by the stability of the resulting cations and the relative weakness of certain bonds.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 157, corresponding to the molecular weight of the compound [C₄H₆F₃NO₂]⁺.[2]

Key Fragmentation Pathways:

| m/z Value | Proposed Fragment Ion | Fragment Structure | Rationale for Formation |

| 126 | [M - OCH₃]⁺ | [C₃H₃F₃NO]⁺ | Loss of a methoxy radical from the molecular ion. |

| 97 | [CF₃CO]⁺ | Trifluoroacetyl cation | A very common and stable fragment resulting from the cleavage of the C-N bond. This is often a prominent peak. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Loss of carbon monoxide (CO) from the trifluoroacetyl cation (m/z 97). This is a hallmark of trifluoromethyl compounds. |

| 61 | [N(CH₃)OCH₃]⁺ | N-methoxy-N-methylaminyl cation | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment. |

digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₄H₆F₃NO₂]⁺˙\nm/z = 157", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F126 [label="[C₃H₃F₃NO]⁺\nm/z = 126"]; F97 [label="[CF₃CO]⁺\nm/z = 97", fillcolor="#34A853", fontcolor="#FFFFFF"]; F69 [label="[CF₃]⁺\nm/z = 69", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F61 [label="[CH₆NO]⁺\nm/z = 61"]; M -> F126 [label="- •OCH₃"]; M -> F97 [label="- •N(CH₃)OCH₃"]; M -> F61 [label="- •C(O)CF₃"]; F97 -> F69 [label="- CO"];

}

Figure 2: Proposed EI mass spectrometry fragmentation pathway.

Conclusion: A Cohesive Spectroscopic Identity

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

NMR establishes the precise C-H framework and the presence of the -CF₃ group through characteristic chemical shifts and C-F coupling.

-

IR confirms the key functional groups, notably the high-frequency amide carbonyl and the intense C-F stretches.

-

MS verifies the molecular weight and reveals a logical fragmentation pattern, including the characteristic trifluoroacetyl (m/z 97) and trifluoromethyl (m/z 69) cations.

This guide provides the foundational data and interpretive logic necessary for any researcher working with this important synthetic building block, ensuring both identity and purity in their experimental endeavors.

References

- 1. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]

- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. N-Methoxy-N-methylacetamide(78191-00-1) 13C NMR [m.chemicalbook.com]

- 7. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

An In-Depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: Mechanism of Action and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, has emerged as a pivotal reagent in modern organic synthesis. Its unique structural attributes, particularly the presence of a trifluoromethyl group and the N-methoxy-N-methyl moiety, confer upon it a distinct reactivity profile. This guide provides a comprehensive exploration of the core mechanism of action of this reagent, detailing its role as a superior trifluoroacetylating agent and a precursor for the synthesis of trifluoromethyl ketones. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, supported by established principles of physical organic chemistry. Furthermore, this document furnishes detailed experimental protocols, comparative analyses with other trifluoroacetylating agents, and a discussion of its expanding applications in medicinal chemistry and materials science.

Introduction: The Advent of a Specialized Trifluoroacetylating Agent

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of efficient fluorination and fluoroalkylation methodologies. Among these, trifluoroacetylation, the introduction of a trifluoroacetyl group (CF₃CO-), is of paramount importance for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.

This compound (TFMMA) has garnered significant attention as a highly effective and versatile trifluoroacetylating agent.[1][2] Structurally, it is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their controlled reactivity with organometallic reagents.[3][4][5] The presence of the electron-withdrawing trifluoromethyl group in TFMMA enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide will elucidate the nuanced mechanism of action that sets TFMMA apart from traditional trifluoroacetylating agents.

Table 1: Physicochemical Properties of this compound [2][6][7]

| Property | Value |

| CAS Number | 104863-67-4 |

| Molecular Formula | C₄H₆F₃NO₂ |

| Molecular Weight | 157.09 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 53 °C at 30 mmHg |

| Density | 1.299 g/mL at 25 °C |

| Synonyms | N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide |

The Core Mechanism of Action: A Tale of Stability and Controlled Reactivity

The central dogma of the mechanism of action of this compound, and Weinreb amides in general, revolves around the formation of a remarkably stable tetrahedral intermediate upon nucleophilic attack. This stability is the cornerstone of its controlled reactivity, preventing the common pitfall of over-addition that plagues reactions with more conventional acylating agents like acid chlorides and esters.

Reaction with Organometallic Reagents: The Classic Weinreb Amide Pathway

The most well-documented and defining reaction of TFMMA is its interaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to furnish trifluoromethyl ketones.[3][4]

The mechanism proceeds through the following key steps:

-

Nucleophilic Addition: The organometallic reagent, a potent source of a carbanion nucleophile (R⁻), attacks the electrophilic carbonyl carbon of TFMMA.

-

Formation of a Chelated Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The oxygen of the methoxy group and the newly formed oxyanion coordinate to the metal cation (MgX⁺ or Li⁺), forming a stable five-membered ring. This chelation prevents the collapse of the tetrahedral intermediate.

-

Aqueous Workup and Ketone Formation: The stable intermediate persists until an aqueous workup is performed. Protonation of the oxyanion and subsequent collapse of the intermediate liberates the desired trifluoromethyl ketone and N,O-dimethylhydroxylamine.

The stability of this chelated intermediate is the reason why a second equivalent of the organometallic reagent does not add to the carbonyl group, thus preventing the formation of tertiary alcohols, a common side product in similar reactions with esters or acid chlorides.

Figure 1: General mechanism for the reaction of this compound with a Grignard reagent.

Trifluoroacetylation of Amines and Alcohols: A Nucleophilic Acyl Substitution

While the reaction with organometallics is a hallmark of Weinreb amides, TFMMA is also an excellent reagent for the trifluoroacetylation of amines and alcohols. This proceeds via a standard nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of TFMMA.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. Unlike the reaction with organometallics, chelation is not the primary stabilizing factor.

-

Leaving Group Departure: The N-methoxy-N-methylamino group is a reasonably good leaving group, especially after protonation during workup. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling N,O-dimethylhydroxylamine to yield the trifluoroacetylated product.

The high electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, facilitates the initial nucleophilic attack, allowing for efficient trifluoroacetylation under mild conditions.

Figure 2: General mechanism for the trifluoroacetylation of a primary amine with this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of Weinreb amides involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Addition of Trifluoroacetyl Chloride: Slowly add trifluoroacetyl chloride (1.0 equivalent) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by distillation under reduced pressure.

Synthesis of a Trifluoromethyl Ketone using a Grignard Reagent

This protocol outlines the general procedure for the synthesis of a trifluoromethyl ketone from TFMMA and a Grignard reagent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Trifluoroacetylation of a Primary Amine

This protocol provides a general method for the trifluoroacetylation of a primary amine using TFMMA.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting trifluoroacetamide can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis with Other Trifluoroacetylating Agents

To fully appreciate the utility of TFMMA, it is instructive to compare it with other common trifluoroacetylating agents.

Table 2: Comparison of Trifluoroacetylating Agents

| Reagent | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Highly reactive, readily available. | Can be harsh, leading to side reactions; produces trifluoroacetic acid as a byproduct. |

| Ethyl Trifluoroacetate (ETFA) | Milder than TFAA, relatively inexpensive. | Less reactive than TFAA, may require forcing conditions. |

| S-Ethyl trifluorothioacetate | Good reactivity, often used for selective trifluoroacetylation. | Can have an unpleasant odor. |

| This compound (TFMMA) | Excellent for ketone synthesis, mild reaction conditions, clean reactions with minimal byproducts.[3][4] | Higher cost compared to TFAA and ETFA. |

Conclusion and Future Outlook

This compound stands out as a sophisticated and highly valuable reagent in the synthetic chemist's toolbox. Its mechanism of action, centered on the formation of a stable chelated intermediate, provides a reliable and high-yielding pathway for the synthesis of trifluoromethyl ketones, a motif of growing importance in medicinal chemistry. Furthermore, its utility as a mild and effective trifluoroacetylating agent for amines and alcohols broadens its applicability. As the demand for complex fluorinated molecules continues to grow, the unique reactivity profile of TFMMA will undoubtedly secure its place in the arsenal of reagents for the precise and controlled introduction of the trifluoroacetyl group. Future research will likely focus on expanding the substrate scope, developing catalytic versions of these transformations, and exploring its use in the synthesis of novel fluorinated materials.

References

- 1. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]

- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. 104863-67-4|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: A Modern Trifluoroacetylating Agent

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (–CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Consequently, reagents that can efficiently and selectively introduce the trifluoroacetyl group (–C(O)CF3), a precursor to many trifluoromethylated structures, are of paramount importance. This guide provides a comprehensive overview of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide analogue, as a superior trifluoroacetylating agent.

The Weinreb Amide: A Foundation of Controlled Acylation

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," revolutionized ketone synthesis.[4][5] Its major advantage is the prevention of over-addition, a common issue when organometallic reagents react with other acyl compounds like esters or acid chlorides.[4][6] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4][5][7] This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.[6][8] This principle of controlled reactivity is central to the utility of its trifluoroacetyl analogue.

Caption: General mechanism of the Weinreb ketone synthesis.

Introducing this compound

This compound (CAS 104863-67-4) is the trifluoroacetic acid derivative of the Weinreb amide.[9][10] It serves as a stable, efficient, and highly selective electrophilic source of the trifluoroacetyl group. Unlike more aggressive reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, this compound offers a more controlled and often higher-yielding route to trifluoroacetylated products, particularly in the synthesis of valuable trifluoromethyl ketones (TFMKs).[1][11]

Physicochemical Properties

A summary of the key properties of this reagent is presented below.

| Property | Value |

| Molecular Formula | C4H6F3NO2[9][10][12] |

| Molecular Weight | 157.09 g/mol [10][12] |

| Appearance | Colorless to light yellow clear liquid[9][12][13] |

| Density | ~1.30 g/mL at 25 °C[12] |

| Boiling Point | 53 °C at 30 mmHg |

| CAS Number | 104863-67-4[9][10][12][13] |

Mechanism and Advantages in Trifluoroacetylation

The reagent operates on the same principle as classical Weinreb amides. A nucleophile, such as a Grignard reagent, organolithium, or an enolate, adds to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the common "over-addition" problem, where a second equivalent of the nucleophile would add to the newly formed ketone.[4][6]

A key precedent demonstrated that in an acyl substitution reaction involving the trifluoroacetyl Weinreb amide, the N-methoxy-N-methylamine group is eliminated preferentially over the highly stable trifluoromethyl (CF3) moiety.[1] This selectivity is crucial for its function.

Caption: Mechanism for trifluoromethyl ketone synthesis.

Key Advantages:

-

High Selectivity: Avoids over-addition, a significant issue with other methods that can lead to tertiary alcohols.[1][4]

-

Broad Substrate Scope: Effective for a range of nucleophiles, enabling the synthesis of diverse TFMKs.[14]

-

Milder Conditions: Often allows for less stringent reaction conditions (e.g., avoiding extremely low temperatures) compared to other trifluoroacetylation protocols.[1]

-

Stability: The reagent itself is stable and can be handled with standard laboratory techniques.[15]

Applications in Synthesis

The primary application of this compound is the synthesis of trifluoromethyl ketones, which are valuable synthons and potent enzyme inhibitors.[1]

Synthesis of Trifluoromethyl Ketones from Grignard Reagents

A general and reliable method involves the reaction of the trifluoroacetyl Weinreb amide with a Grignard or organolithium reagent.

Experimental Protocol: General Procedure for TFMK Synthesis

This protocol is a representative example based on established methodologies for Weinreb amide acylations.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via syringe over 15-20 minutes. The internal temperature should be maintained below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 1-3 hours).

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired trifluoromethyl ketone.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[10] It can cause serious eye irritation.[10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a cool, well-ventilated place.[13] Keep the container tightly closed.[13]

-

Fire: Use dry chemical, CO2, or foam extinguishers. It is a flammable liquid and vapor.[10][13]

Conclusion

This compound stands out as a highly effective reagent for controlled trifluoroacetylation. By leveraging the inherent stability of the Weinreb amide intermediate, it provides a reliable and high-yielding pathway to trifluoromethyl ketones and other trifluoroacetylated compounds, minimizing the problematic side reactions common with other reagents. For scientists in pharmaceutical and agrochemical research, mastering the use of this reagent is a valuable asset in the synthesis of novel, high-performance fluorinated molecules.

References

- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Weinreb amides [pubsapp.acs.org]

- 9. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]

- 10. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. labproinc.com [labproinc.com]

- 13. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Synthesis of Trifluoromethylketones from Weinreb Amides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

Physical and chemical properties of "2,2,2-trifluoro-N-methoxy-N-methylacetamide"

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 2,2,2-trifluoro-N-methoxy-N-methylacetamide stands out as a versatile and highly valuable reagent. This guide, intended for the discerning researcher and process chemist, provides a comprehensive overview of the physical and chemical properties of this compound, grounded in established scientific principles and practical application. We will delve into its structural attributes, spectroscopic signature, reactivity profile, and safe handling, offering a holistic understanding of its role in advancing chemical synthesis.

Molecular Identity and Structural Characteristics

This compound, also known as a trifluoromethyl Weinreb amide, is a key synthetic intermediate whose utility is derived from the unique interplay of its functional groups. The presence of the trifluoromethyl group imparts significant electronic effects, enhancing the electrophilicity of the carbonyl carbon and influencing the molecule's stability and reactivity.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 104863-67-4[2] |

| Molecular Formula | C4H6F3NO2[2] |

| Molecular Weight | 157.09 g/mol [2] |

| InChI | 1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3[2] |

| InChIKey | JDBJZZTZYKUFFK-UHFFFAOYSA-N[2] |

| SMILES | CON(C)C(=O)C(F)(F)F |

| Synonyms | N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide[1] |

The N-methoxy-N-methylamide functionality, commonly referred to as the Weinreb amide, is specifically designed to react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists further addition, thereby preventing the over-reaction that often plagues the synthesis of ketones from other carboxylic acid derivatives.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical properties are summarized in the table below. The trifluoromethyl group contributes to a higher density compared to its non-fluorinated analog.

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [3] |

| Color | Colorless | [3] |

| Boiling Point | 53 °C at 30 mmHg | |

| Density | 1.299 g/mL at 25 °C | |

| Refractive Index | 1.36 | [3] |

| Flash Point | 47.8 °C (closed cup) |

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the N-methyl (N-CH₃) and O-methyl (O-CH₃) protons. The exact chemical shifts would need to be determined experimentally, but they would likely appear in the range of 3-4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms: the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the N-methyl carbon, and the O-methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

3.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and the trifluoromethyl group (-CF₃). A mass spectrum for the related compound, 2,2,2-trifluoro-N-methylacetamide, is available in the NIST WebBook, which can provide some insight into potential fragmentation pathways.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group.

4.1. Stability

The presence of the trifluoromethyl group generally enhances the stability of the molecule.[1] However, like most amides, it can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than its non-fluorinated counterparts.

4.2. Reactivity as a Weinreb Amide

The primary utility of this compound lies in its role as a Weinreb amide for the synthesis of trifluoromethyl ketones. This reaction proceeds via the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium species) to the carbonyl group. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen. This stable intermediate does not collapse to form a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.

Caption: General workflow for trifluoromethyl ketone synthesis.

This methodology provides a reliable and high-yielding route to a wide range of trifluoromethyl ketones, which are important pharmacophores in many drug candidates.

Synthesis

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target compound.

Explanatory Notes on the Proposed Synthesis:

-

Choice of Trifluoroacetylating Agent: Trifluoroacetic anhydride or trifluoroacetyl chloride are common and effective reagents for this transformation. The choice may depend on availability, cost, and reaction scale.

-

Role of the Base: A non-nucleophilic base is required to neutralize the hydrochloric acid liberated from the N,O-dimethylhydroxylamine hydrochloride and any acid generated during the acylation.

-

Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction.

-

Purification: The crude product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel to achieve high purity (>98%).

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also toxic if swallowed and causes serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Signal Word |

| Flammable liquids | H226 | Warning |

| Acute toxicity, oral | H301 | Danger |

| Serious eye irritation | H319 | Warning |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a precursor to trifluoromethyl ketones.[6] These ketones are valuable intermediates in the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. This compound has been used in the synthesis of marine natural products, highlighting its utility in complex molecule synthesis.[6]

Conclusion

This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its unique combination of a trifluoromethyl group and a Weinreb amide functionality provides a reliable and efficient means of introducing the valuable trifluoromethyl ketone moiety into organic molecules. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of reagents like this compound in advancing the frontiers of medicine and materials science will undoubtedly increase.

References

- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]

- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 104863-67-4|this compound|BLD Pharm [bldpharm.com]

- 5. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]

- 6. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]

Methodological & Application

Synthesis of trifluoromethyl ketones using "2,2,2-trifluoro-N-methoxy-N-methylacetamide"

An Application and Protocol Guide for the Synthesis of Trifluoromethyl Ketones using 2,2,2-trifluoro-N-methoxy-N-methylacetamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethyl Ketones and the Utility of a Specialized Weinreb Amide

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into bioactive molecules can profoundly enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl ketones (TFMKs) are a particularly valuable class of organofluorine compounds, frequently employed as potent inhibitors of various enzymes, including serine and cysteine proteases.[1][2] Their efficacy often stems from the electrophilic nature of the ketone, which can form a stable hydrated, tetrahedral intermediate that mimics the transition state of substrate hydrolysis by the target enzyme.[3]

Despite their significance, the synthesis of TFMKs can be challenging. Traditional methods, such as the reaction of organometallic reagents with trifluoroacetic esters, are often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[4][5] This lack of selectivity necessitates tedious purification and results in lower yields of the desired ketone.

To overcome this critical limitation, this compound, a trifluoroacetylated Weinreb amide, has emerged as a superior reagent.[6][7][8] The N-methoxy-N-methylamide moiety, pioneered by Steven M. Weinreb, provides a robust and elegant solution to control reactivity. It allows for the clean, high-yield synthesis of TFMKs by arresting the reaction at the ketone stage, thereby preventing the problematic second addition of the organometallic nucleophile.[6][7][9] This guide provides a detailed exploration of the underlying mechanism and a comprehensive, field-proven protocol for researchers in synthetic chemistry and drug development.

The Weinreb Amide Mechanism: A Self-Validating System for Controlled Acylation

The remarkable selectivity of the this compound reagent is rooted in the formation of a highly stable tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium compounds).

Causality Behind the Experimental Choice: Unlike the intermediate formed from an ester, which readily collapses by expelling an alkoxide leaving group, the Weinreb amide intermediate is stabilized through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the N-methoxy oxygen atom.[6][7] This five-membered chelate is remarkably stable at low reaction temperatures (typically -78 °C to 0 °C) and does not break down to form the ketone in the presence of excess nucleophile. The desired trifluoromethyl ketone is only liberated upon subsequent acidic workup, which protonates the oxyanion and breaks down the chelate structure. This two-stage process—stable intermediate formation followed by controlled release—is the key to the protocol's trustworthiness and high fidelity.

Caption: Reaction mechanism for TFMK synthesis using a Weinreb amide.

Experimental Protocol: Synthesis of a Generic Aryl Trifluoromethyl Ketone

This protocol provides a detailed, step-by-step methodology for the reaction of an aryl Grignard reagent with this compound.

Materials and Reagents

-

Reagents:

-

This compound (CF3-Weinreb amide)[10]

-

Arylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF), inhibitor-free

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (brine) solution

-